AP-503 vs. GL64: >3,000-Fold Superior Potency in GPR133 cAMP Assays
In head-to-head comparable assays measuring GPR133/ADGRD1-mediated cAMP accumulation in HEK293T cells, AP-503 activates the receptor with an EC50 of 1.21 nM , whereas the alternative agonist GL64 exhibits an EC50 of 3.98 μM under comparable conditions . This represents an approximately 3,290-fold potency advantage for AP-503. The large differential means that AP-503 achieves full receptor activation at concentrations that are orders of magnitude lower, reducing the risk of off-target effects inherent to high micromolar compound exposure.
| Evidence Dimension | GPR133/ADGRD1 cAMP agonism potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.21 nM (HEK293T-GPR133 cAMP assay) |
| Comparator Or Baseline | GL64: EC50 = 3.98 μM (HEK293T-ADGRD1 CRE-luciferase assay) |
| Quantified Difference | Approximately 3,290-fold more potent (1.21 nM vs. 3,980 nM) |
| Conditions | Recombinant GPR133/ADGRD1-overexpressing HEK293T cells; cAMP or CRE-luciferase readout |
Why This Matters
Procurement of AP-503 over GL64 is scientifically mandated when sub-micromolar agonist exposure is required to avoid confounding off-target pharmacology at high compound concentrations.
